Superior Photoluminescence Quantum Yield in Iridium(III) Phosphorescent Sensors vs. 6-Phenylnicotinaldehyde and 6-(4-Trifluoromethylphenyl)nicotinaldehyde
When incorporated as the cyclometalating ligand (L3) in iridium(III) complexes of formula [(L)2Ir(Czdtc)], 6-(4-methoxyphenyl)nicotinaldehyde-derived complex Ir3 exhibits a photoluminescence quantum yield (PLQY) of 0.70 in acetonitrile solution, exceeding both the unsubstituted 6-phenylnicotinaldehyde analog Ir1 (PLQY = 0.34) and the electron-withdrawing 6-(4-trifluoromethylphenyl)nicotinaldehyde analog Ir2 (PLQY = 0.46) [1]. The 2.06-fold PLQY enhancement over Ir1 and 1.52-fold enhancement over Ir2 demonstrate that the electron-donating 4-methoxy substitution pattern directly improves radiative efficiency in this Ir–S–C–S chelate architecture [1].
| Evidence Dimension | Photoluminescence quantum yield (PLQY) of iridium(III) complexes |
|---|---|
| Target Compound Data | PLQY = 0.70 (Ir3 complex with L3 = 6-(4-methoxyphenyl)nicotinaldehyde) |
| Comparator Or Baseline | Ir1: PLQY = 0.34 (L1 = 6-phenylnicotinaldehyde); Ir2: PLQY = 0.46 (L2 = 6-(4-trifluoromethylphenyl)nicotinaldehyde) |
| Quantified Difference | Ir3 PLQY 2.06× higher than Ir1; 1.52× higher than Ir2 |
| Conditions | Acetonitrile solution, room temperature, complexes [(L)2Ir(Czdtc)] with Czdtc = 9H-carbazole-9-carbodithioate |
Why This Matters
For researchers developing phosphorescent sensors, selecting the 4-methoxyphenyl-substituted ligand enables nearly double the emission efficiency of the unsubstituted phenyl analog, translating directly to improved sensor signal-to-noise ratio and lower detection limits.
- [1] Huang Y, Chu X, Zhao S, Li W, Li H, Xue W. Nanofibrous films decorated with phosphorescent iridium(III) complexes containing Ir–S–C–S structures for selective detection of Cu2+ ions in solution. J Mater Chem C. 2023;11:1971-1978. DOI: 10.1039/D2TC04780B View Source
